tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate
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Overview
Description
tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the nitrobenzylidene group, and the addition of the methoxycarbonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the nitro group may yield different nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules and its behavior under different chemical conditions.
Biology
In biology, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological molecules, its effects on cellular processes, and its potential as a lead compound for drug development.
Medicine
In medicine, researchers may explore the compound’s potential therapeutic applications. This could include studying its effects on specific biological targets, its pharmacokinetics, and its potential as a treatment for various diseases.
Industry
In industry, this compound may be used in the development of new materials, catalysts, or other industrial products. Its unique chemical properties make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate involves its interactions with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, or gene expression. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate include other piperidine derivatives, nitrobenzylidene compounds, and methoxycarbonyl-containing molecules. Examples include:
- 4-(2-nitrobenzylidene)piperidine-1-carboxylate
- tert-butyl 4-(4-nitrobenzylidene)piperidine-1-carboxylate
- 3-(methoxycarbonyl)-2-nitrobenzylidene derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C25H29N3O6 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[4-[(3-methoxycarbonyl-2-nitrophenyl)methylideneamino]phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H29N3O6/c1-25(2,3)34-24(30)27-14-6-8-19(16-27)17-10-12-20(13-11-17)26-15-18-7-5-9-21(23(29)33-4)22(18)28(31)32/h5,7,9-13,15,19H,6,8,14,16H2,1-4H3/t19-/m1/s1 |
InChI Key |
MJUUZWFJCUOFIJ-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)N=CC3=C(C(=CC=C3)C(=O)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N=CC3=C(C(=CC=C3)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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